

1H NMR spectrum of methyl 3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: methyl 3,6-dihydro-2H-pyran-4-carboxylate

Cat. No.: B561067

[Get Quote](#)

Technical Guide: Predicted ¹H NMR Spectrum of **Methyl 3,6-dihydro-2H-pyran-4-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted proton nuclear magnetic resonance (¹H NMR) spectrum of **methyl 3,6-dihydro-2H-pyran-4-carboxylate**. Due to the absence of publicly available, experimentally verified ¹H NMR data for this specific compound, this document presents a theoretical spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. This guide includes a summary of predicted spectral data, a standard experimental protocol for the acquisition of such a spectrum, and a visualization of the molecule's structure with its distinct proton environments to aid in spectral interpretation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of **methyl 3,6-dihydro-2H-pyran-4-carboxylate** is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These predictions are based on the electronic environment of the protons, considering factors such as shielding/deshielding effects from the oxygen atom, the double bond, and the ester group.

Proton Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H-2	~ 4.1 - 4.3	t	~ 5.5	2H
H-3	~ 2.3 - 2.5	m	-	2H
H-5	~ 6.8 - 7.1	t	~ 4.0	1H
H-6	~ 3.7 - 3.9	q	~ 4.0	2H
-OCH ₃	~ 3.7	s	-	3H

Interpretation of the Predicted Spectrum

The chemical structure of **methyl 3,6-dihydro-2H-pyran-4-carboxylate** contains several key features that influence its ¹H NMR spectrum:

- -OCH₃ (Methyl Ester Protons): A singlet peak is predicted around 3.7 ppm, corresponding to the three equivalent protons of the methyl ester group.
- H-2 (Methylene Protons Adjacent to Oxygen): These protons are expected to appear as a triplet around 4.1 - 4.3 ppm due to coupling with the adjacent H-3 protons. The downfield shift is attributed to the deshielding effect of the neighboring oxygen atom.
- H-6 (Methylene Protons Adjacent to Oxygen and Allylic): These protons are predicted to be a quartet around 3.7 - 3.9 ppm, arising from coupling to the vinylic H-5 proton.
- H-3 (Methylene Protons): A multiplet is expected around 2.3 - 2.5 ppm for these protons, resulting from coupling to the H-2 protons.
- H-5 (Vinylic Proton): This proton, being part of the carbon-carbon double bond, is anticipated to be the most downfield of the ring protons, appearing as a triplet around 6.8 - 7.1 ppm due to coupling with the H-6 protons.

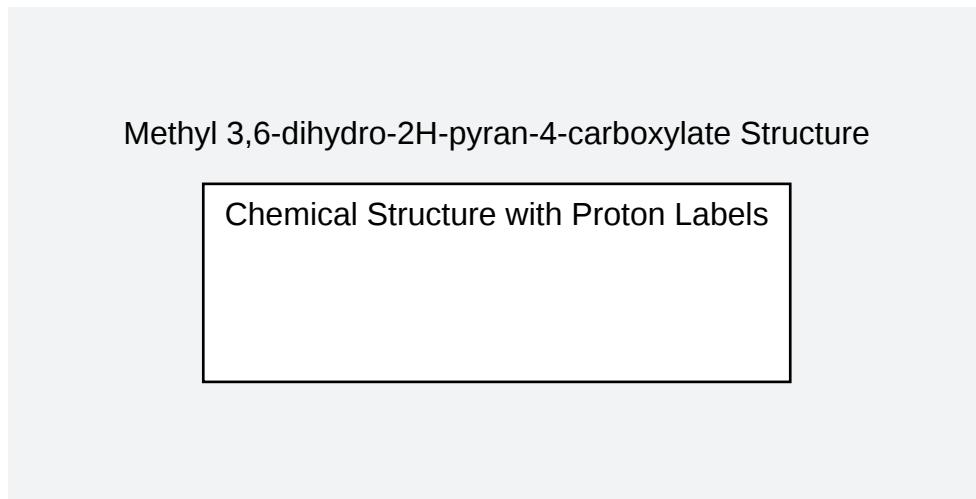
Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard procedure for acquiring the ^1H NMR spectrum of **methyl 3,6-dihydro-2H-pyran-4-carboxylate**.

3.1. Sample Preparation

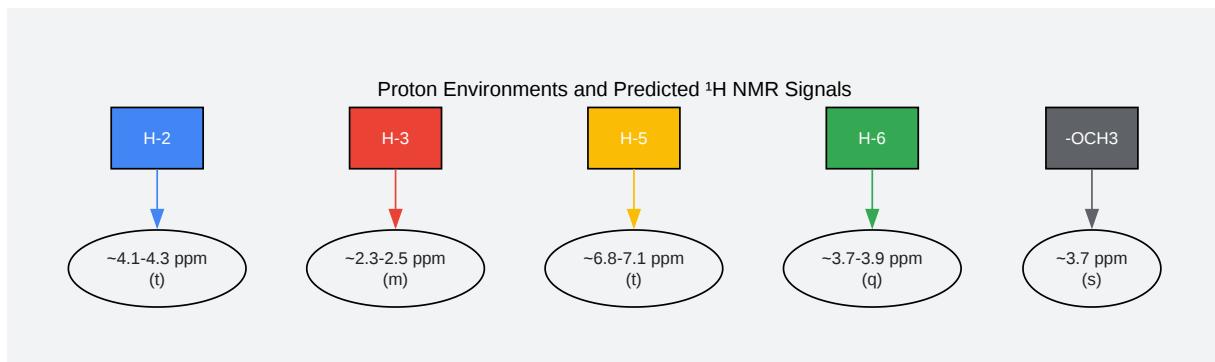
- Solvent Selection: A suitable deuterated solvent that dissolves the analyte should be chosen. Deuterated chloroform (CDCl_3) is a common choice for similar organic molecules.
- Concentration: Prepare a solution with a concentration of approximately 5-10 mg of **methyl 3,6-dihydro-2H-pyran-4-carboxylate** in 0.6-0.7 mL of the selected deuterated solvent.
- Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shift to 0 ppm. However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

3.2. NMR Spectrometer Setup and Data Acquisition


- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution.
- Tuning and Shimming: The spectrometer probe should be tuned to the ^1H frequency. The magnetic field homogeneity needs to be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp and symmetrical peaks.
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment is typically sufficient.
 - Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate.
 - Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally appropriate.
 - Spectral Width: A spectral width encompassing all expected proton signals, typically from 0 to 12 ppm, should be set.
 - Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.

3.3. Data Processing

- Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.
- Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Integration: The relative areas of the signals are determined by integration to establish the proton ratios.
- Peak Picking and Referencing: The chemical shifts of the peaks are identified and referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.


Visualization of Molecular Structure and Proton Environments

The following diagrams illustrate the chemical structure of **methyl 3,6-dihydro-2H-pyran-4-carboxylate** with labeled proton environments and a logical workflow for spectral analysis.

[Click to download full resolution via product page](#)

Figure 1: Chemical Structure of Methyl 3,6-dihydro-2H-pyran-4-carboxylate.

[Click to download full resolution via product page](#)

Figure 2: Relationship between Proton Environments and Predicted Signals.

- To cite this document: BenchChem. [^1H NMR spectrum of methyl 3,6-dihydro-2H-pyran-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b561067#1h-nmr-spectrum-of-methyl-3-6-dihydro-2h-pyran-4-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com